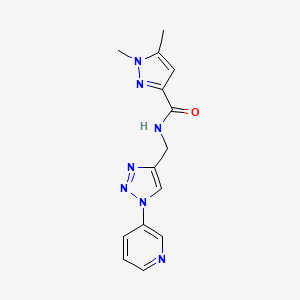

1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide

Description

The compound 1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a pyridinyl-triazolylmethyl substituent.

Properties

IUPAC Name |

1,5-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c1-10-6-13(18-20(10)2)14(22)16-7-11-9-21(19-17-11)12-4-3-5-15-8-12/h3-6,8-9H,7H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEADVYKJJRFELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,5-Dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole core linked to a triazole and pyridine moiety. Its molecular formula is , with a molecular weight of approximately 284.33 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₆ |

| Molecular Weight | 284.33 g/mol |

| CAS Number | 1013770-62-1 |

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of pyrazole and triazole have shown significant activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can serve as effective anti-inflammatory agents. A review highlighted that certain compounds within this class exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac . The dual inhibition of cyclooxygenase (COX) enzymes is a common mechanism for these compounds, leading to reduced inflammation and pain.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. For example, compounds derived from pyrazole have shown promising results against MCF7 and A549 cell lines with IC50 values indicating significant cytotoxic effects . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several key mechanisms:

Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of critical enzymes involved in inflammatory pathways or cancer cell proliferation.

Interference with Cellular Signaling : The compound may disrupt signaling pathways essential for cell growth and survival, particularly in cancer cells.

Antioxidant Properties : Some studies suggest that these compounds can exhibit antioxidant activities, contributing to their protective effects against oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against resistant strains .

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, a series of pyrazole-based compounds were synthesized and tested for COX inhibition. Results showed significant inhibition percentages compared to standard drugs, highlighting their potential as new anti-inflammatory agents .

Study 3: Anticancer Activity

Research assessing the anticancer potential revealed that specific derivatives induced apoptosis in cancer cells at low micromolar concentrations. The study provided data on the growth inhibition percentages across various cancer cell lines, emphasizing the need for further development .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer properties. Specifically, 1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Studies have demonstrated that it possesses activity against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The presence of the pyridine and triazole groups is thought to enhance its interaction with microbial targets.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer signaling pathways. Inhibition studies suggest that it may serve as a lead compound for designing selective kinase inhibitors.

Agricultural Science Applications

Pesticide Development

The structural features of this compound make it suitable for development as a pesticide. Its efficacy against pests and pathogens can be attributed to its ability to disrupt biological processes within target organisms. Field trials have indicated its potential as an environmentally friendly alternative to traditional pesticides.

Plant Growth Regulation

Studies have suggested that this compound may act as a plant growth regulator. It can influence various physiological processes in plants, including growth promotion and stress resistance. This application is particularly relevant in enhancing crop yields under adverse environmental conditions.

Material Science Applications

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Research is ongoing to optimize these materials for use in various industrial applications.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Demonstrated significant anticancer activity against breast cancer cell lines | Potential drug development |

| Study 2 | Showed broad-spectrum antimicrobial activity | Development of new antibiotics |

| Study 3 | Investigated as a plant growth regulator in tomato plants | Increased yield under drought conditions |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s pyridinyl-triazolylmethyl group contrasts with aryl or substituted aryl groups in analogs. Key comparisons include:

Table 1: Substituent Effects on Properties of Pyrazole Carboxamides

- Substituent Impact :

- Electron-Withdrawing Groups (e.g., Cl in 3b) : Increase melting points (171–172°C for 3b vs. 133–135°C for 3a) due to enhanced intermolecular forces .

- Hydrophobic Groups (e.g., p-tolyl in 3c) : Lower melting points (123–125°C) compared to chlorinated analogs, suggesting reduced crystallinity .

- Triazole-Pyridine Hybrid (Target Compound) : Likely improves solubility in polar solvents compared to purely aromatic analogs, though experimental data are lacking.

Q & A

Q. What synthetic routes are effective for preparing 1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide, and which reaction conditions require optimization?

- Methodological Answer : A two-step approach is commonly employed: (i) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by (ii) Amide coupling between the pyrazole-3-carboxylic acid derivative and the triazole-containing amine. Key conditions to optimize include:

- Catalyst loading (e.g., Cu(I) salts for CuAAC efficiency) .

- Solvent polarity (DMF or DMSO for amide bond formation) .

- Temperature control (room temperature for CuAAC vs. 50–60°C for amidation) .

Purification via column chromatography or recrystallization is critical to isolate the product.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrazole (δ ~6.5–7.5 ppm), triazole (δ ~7.8–8.6 ppm), and pyridine protons (δ ~8.0–9.0 ppm). Compare with computed spectra for validation .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological studies) using C18 columns and gradient elution .

Q. How can single-crystal X-ray diffraction (SC-XRD) aid in resolving structural ambiguities?

- Methodological Answer : SC-XRD provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups). For example, SC-XRD of related pyrazole derivatives revealed planar geometries and bond lengths critical for reactivity studies .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays (e.g., IC50 determination) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in spectral or biological activity data during characterization?

- Methodological Answer :

- Isotopic Labeling : Use 15N-labeled analogs to resolve overlapping NMR signals .

- Dose-Response Curves : Repeat biological assays (e.g., enzyme inhibition) with varying concentrations to rule out assay-specific artifacts .

- Statistical DOE : Apply factorial designs to identify confounding variables (e.g., solvent purity, temperature fluctuations) .

Q. How can Design of Experiments (DOE) optimize synthetic yield and reproducibility?

- Methodological Answer :

- Central Composite Design (CCD) : Vary factors like reaction time, temperature, and catalyst loading to model nonlinear effects .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 24-hour reaction at 60°C with 10 mol% Cu(I)) .

- Robustness Testing : Validate the model under scaled-up conditions (e.g., 10 mmol vs. 1 mmol) .

Q. How do substitution patterns on the pyrazole and triazole rings influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with methyl, phenyl, or halogen substituents. Compare LogP values (via HPLC) and activity trends .

- Electrostatic Potential Maps : Use DFT to visualize charge distribution and predict binding affinity changes .

- Bioisosteric Replacement : Replace pyridine with isoxazole to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.